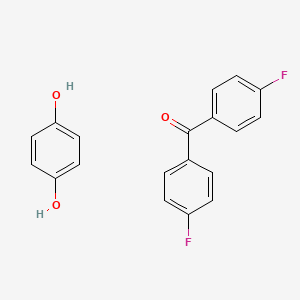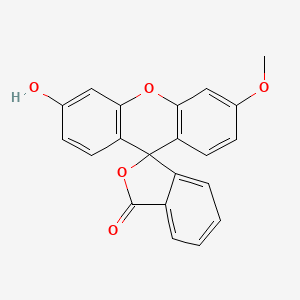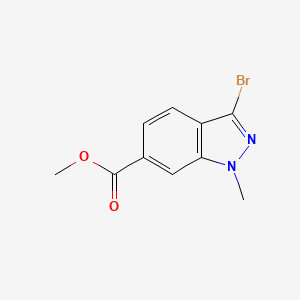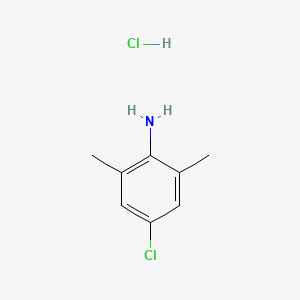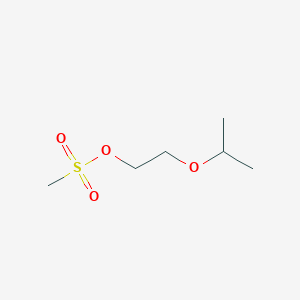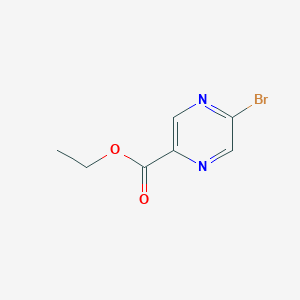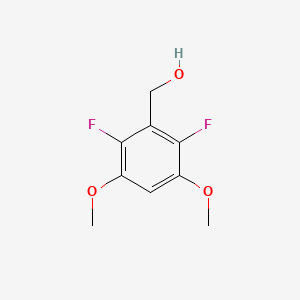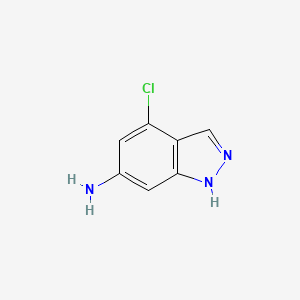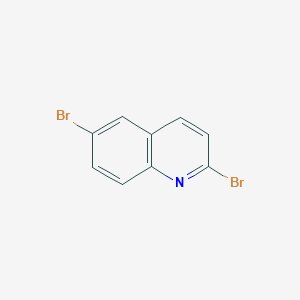
2,6-ジブロモキノリン
概要
説明
2,6-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 2nd and 6th positions of the quinoline ring
科学的研究の応用
2,6-Dibromoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
Target of Action
The primary target of 2,6-Dibromoquinoline is related to metal ion homeostasis . This compound has been found to exhibit potent antifungal and antivirulence activity, suggesting that it interacts with key components of these biological systems .
Mode of Action
2,6-Dibromoquinoline interacts with its targets by disrupting metal ion homeostasis . This disruption can lead to significant changes in the normal functioning of cells, particularly those of fungi. The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dibromoquinoline are likely related to the regulation of metal ions within cells . Disruption of these pathways can have downstream effects on a variety of cellular processes, including growth and proliferation.
Result of Action
The molecular and cellular effects of 2,6-Dibromoquinoline’s action are primarily seen in its antifungal and antivirulence activity . It has been shown to inhibit the growth of certain fungi and to disrupt key virulence factors . These effects are likely the result of the compound’s disruption of metal ion homeostasis .
Action Environment
The action, efficacy, and stability of 2,6-Dibromoquinoline can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the presence of specific metal ions. Detailed studies on how these and other environmental factors influence the action of 2,6-dibromoquinoline are lacking .
生化学分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Cellular Effects
Some studies suggest that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2,6-Dibromoquinoline on various types of cells and cellular processes remain to be determined.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods: Industrial production of 2,6-Dibromoquinoline may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2,6-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form 2,6-dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 2,6-disubstituted quinolines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2,6-dihydroquinoline derivatives.
類似化合物との比較
- 2,4-Dibromoquinoline
- 2,6-Dichloroquinoline
- 2,6-Difluoroquinoline
Comparison: 2,6-Dibromoquinoline is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated quinolines. This uniqueness makes it particularly useful in specific synthetic applications and biological studies where bromine’s size and reactivity are advantageous.
特性
IUPAC Name |
2,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLXVPFMYSILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604891 | |
| Record name | 2,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77514-31-9 | |
| Record name | 2,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)
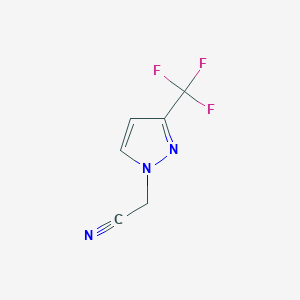
![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)
